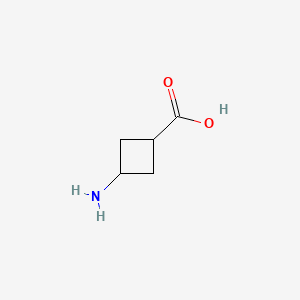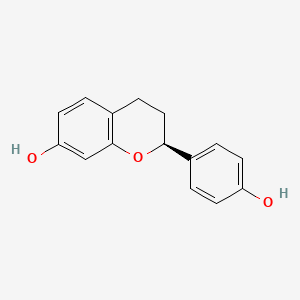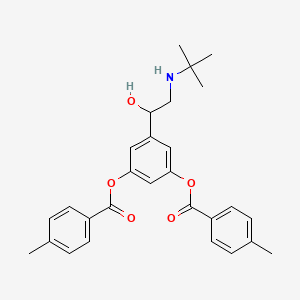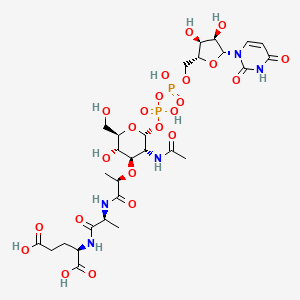
シス-3-アミノシクロブタンカルボン酸
概要
説明
cis-3-Aminocyclobutanecarboxylic acid is a cyclic amino acid with the molecular formula C5H9NO2 It is characterized by a four-membered cyclobutane ring with an amino group and a carboxylic acid group attached to it
科学的研究の応用
cis-3-Aminocyclobutanecarboxylic acid has several applications in scientific research:
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
生化学分析
Biochemical Properties
cis-3-Aminocyclobutanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, cis-3-Aminocyclobutanecarboxylic acid can act as a substrate for certain aminotransferases, participating in transamination reactions that are crucial for amino acid metabolism .
Cellular Effects
The effects of cis-3-Aminocyclobutanecarboxylic acid on cellular processes are profound. It influences cell signaling pathways, particularly those involving amino acid sensing and transport. By modulating the activity of specific transporters, cis-3-Aminocyclobutanecarboxylic acid can alter the intracellular concentrations of other amino acids, thereby impacting gene expression and cellular metabolism. Studies have shown that this compound can affect the mTOR signaling pathway, which is vital for cell growth and proliferation .
Molecular Mechanism
At the molecular level, cis-3-Aminocyclobutanecarboxylic acid exerts its effects through various mechanisms. It binds to specific amino acid transporters, facilitating its entry into cells. Once inside, it can interact with enzymes such as aminotransferases, influencing their catalytic activity. Additionally, cis-3-Aminocyclobutanecarboxylic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-3-Aminocyclobutanecarboxylic acid can vary over time. The compound is relatively stable under standard conditions, but its activity can diminish upon prolonged exposure to light or extreme pH levels. In vitro studies have shown that cis-3-Aminocyclobutanecarboxylic acid can maintain its activity for several hours, but its effects on cellular function may change over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of cis-3-Aminocyclobutanecarboxylic acid in animal models are dose-dependent. At low doses, it can enhance amino acid metabolism and improve cellular function. At higher doses, it may exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
cis-3-Aminocyclobutanecarboxylic acid is involved in several metabolic pathways. It can be metabolized by aminotransferases, leading to the formation of other amino acids and intermediates. This compound can also influence metabolic flux by altering the activity of key enzymes in amino acid metabolism. For example, it can enhance the production of certain metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of cis-3-Aminocyclobutanecarboxylic acid within cells and tissues are mediated by specific amino acid transporters. These transporters facilitate its uptake into cells, where it can accumulate in various compartments. The compound’s distribution is influenced by its interactions with binding proteins and other cellular components, which can affect its localization and activity .
Subcellular Localization
cis-3-Aminocyclobutanecarboxylic acid is localized in specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity can be influenced by post-translational modifications and targeting signals that direct it to these compartments. For instance, the compound may undergo phosphorylation or acetylation, which can affect its function and interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminocyclobutanecarboxylic acid typically involves the reaction of cyclobutanone with ammonia in the presence of a catalyst such as iron or nickel. This reaction proceeds through a hydrogenation process to yield the desired product . Another method involves starting from diethyl malonate and cyclopropanone, followed by a series of steps to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of cis-3-Aminocyclobutanecarboxylic acid may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: cis-3-Aminocyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other substituted derivatives.
作用機序
The mechanism of action of cis-3-Aminocyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The cyclobutane ring provides a rigid framework that can influence the binding affinity and specificity of the compound .
類似化合物との比較
- trans-3-Aminocyclobutanecarboxylic acid
- 2-Aminocyclobutanecarboxylic acid
- 3-Aminocyclopentanecarboxylic acid
Comparison: cis-3-Aminocyclobutanecarboxylic acid is unique due to its cis-configuration, which imparts distinct stereochemical properties compared to its trans-isomer. This configuration can influence the compound’s reactivity, binding interactions, and overall biological activity. The four-membered ring structure also differentiates it from larger cyclic amino acids like 3-Aminocyclopentanecarboxylic acid, which have different conformational and steric properties .
特性
IUPAC Name |
3-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRLZXBOJQQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995838 | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-58-2, 74316-27-1 | |
| Record name | 3-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)

